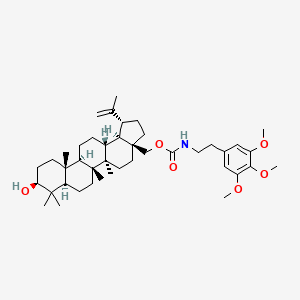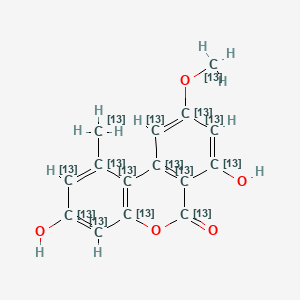
Alternariol, methyl ether-13C15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alternariol, methyl ether-13C15: is a labeled compound derived from alternariol methyl ether. Alternariol and its derivatives are mycotoxins produced by fungi of the genus Alternaria. These compounds are commonly found as contaminants in food products such as fruits, vegetables, cereals, and grains. Alternariol methyl ether is known for its cytotoxic properties and potential carcinogenic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alternariol methyl ether can be synthesized through various methods, including high-performance liquid chromatography (HPLC). A solvent system is developed for the isolation of alternariol, alternariol methyl ether, and altenuene using either a semipreparative or a preparative HPLC column . The compound can also be isolated from the endophytic fungus Alternaria alternata using crystallization techniques .
Industrial Production Methods: Industrial production of alternariol methyl ether involves the cultivation of Alternaria fungi under controlled conditions to produce the mycotoxin. The compound is then extracted and purified using chromatographic techniques such as HPLC.
Analyse Chemischer Reaktionen
Types of Reactions: Alternariol methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize alternariol methyl ether.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield hydroquinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Alternariol methyl ether is used as a reference standard in analytical chemistry for the detection and quantification of mycotoxins in food products. It is also employed in studying the chemical properties and reactivity of mycotoxins.
Biology: In biological research, alternariol methyl ether is used to study its cytotoxic effects on various cell lines. It has been shown to induce apoptosis and affect cell viability in human intestinal epithelial cells and hepatocytes .
Medicine: Studies have shown that it can induce apoptosis and inhibit cell proliferation in cancer cells .
Industry: In the food industry, alternariol methyl ether is used to monitor and control mycotoxin contamination in food products. It is also employed in developing methods for detecting and mitigating mycotoxin contamination.
Wirkmechanismus
Alternariol methyl ether exerts its effects through various molecular targets and pathways. It induces cytochrome P450 1A1 and apoptosis in murine hepatoma cells dependent on the aryl hydrocarbon receptor . The compound also generates reactive oxygen species, leading to oxidative stress and mitochondrial dysfunction, which contribute to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Alternariol: Another mycotoxin produced by Alternaria fungi, known for its cytotoxic and genotoxic effects.
Altenuene: A mycotoxin with similar properties to alternariol and alternariol methyl ether.
Tenuazonic Acid: A mycotoxin produced by Alternaria fungi, known for its cytotoxic and antimicrobial properties.
Uniqueness: Alternariol methyl ether is unique due to its specific molecular structure and the presence of a methyl ether group. This structural difference contributes to its distinct chemical properties and biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H12O5 |
|---|---|
Molekulargewicht |
287.14 g/mol |
IUPAC-Name |
3,7-dihydroxy-9-(113C)methoxy-1-(113C)methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChI-Schlüssel |
LCSDQFNUYFTXMT-ZXHBNDFJSA-N |
Isomerische SMILES |
[13CH3][13C]1=[13CH][13C](=[13CH][13C]2=[13C]1[13C]3=[13C]([13C](=[13CH][13C](=[13CH]3)O[13CH3])O)[13C](=O)O2)O |
Kanonische SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


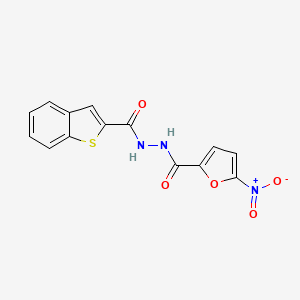

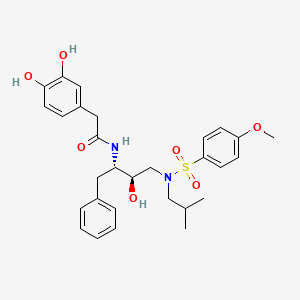


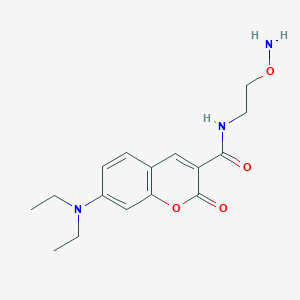
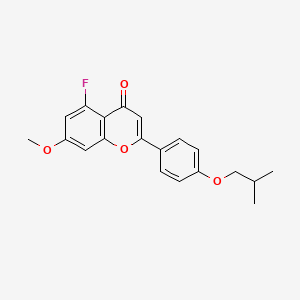
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)
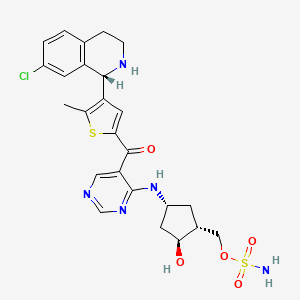

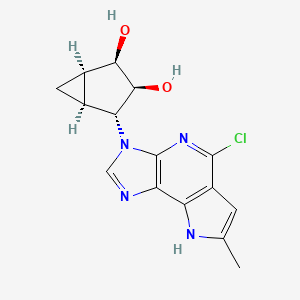
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
